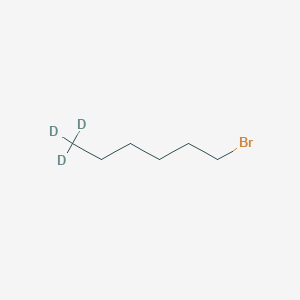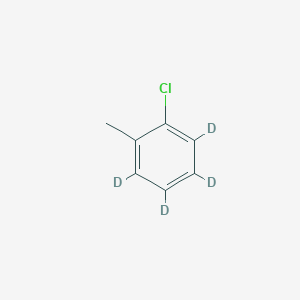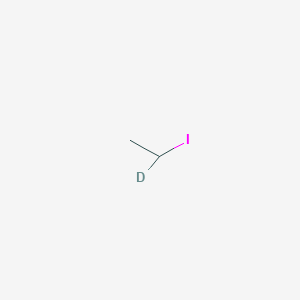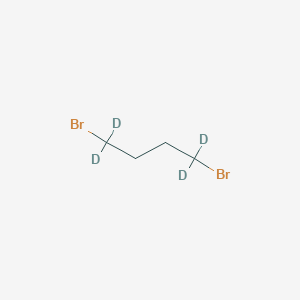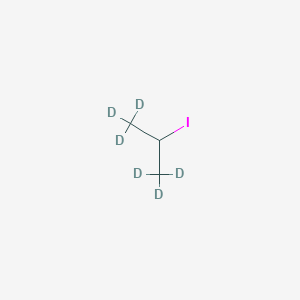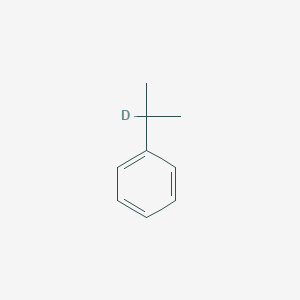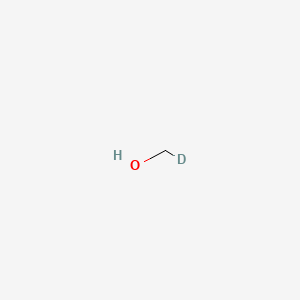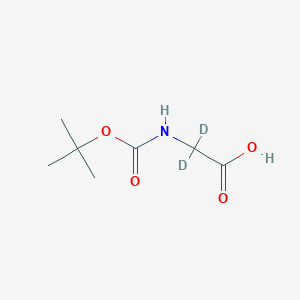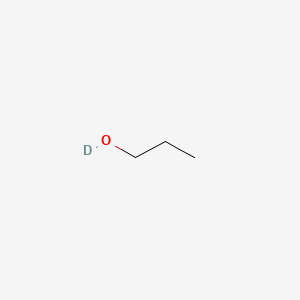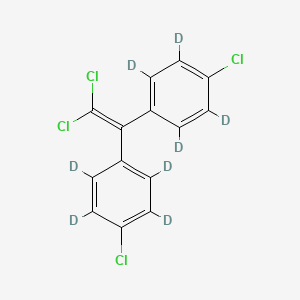
Benzene-1,2,4,5-d4, 3,3'-(dichloroethenylidene)bis[6-chloro-(9CI); 4,4'-DDE D8
Descripción general
Descripción
Benzene-1,2,4,5-d4, 3,3’-(dichloroethenylidene)bis[6-chloro-(9CI); 4,4’-DDE D8] is a deuterated analog of 4,4’-DDE, a well-known metabolite of the pesticide DDT. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Mecanismo De Acción
Target of Action
p,p’-DDE-d8, also known as 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene or 4,4’-DDE D8 100 microg/mL in Acetone, is a deuterium-labeled metabolite of the pesticide DDT . The primary target of p,p’-DDE-d8 is the androgen receptor , where it acts as an antagonist .
Mode of Action
p,p’-DDE-d8 interacts with its target, the androgen receptor, by binding to it and acting as an antagonist . This means it blocks the receptor, preventing it from activating and carrying out its normal function. This interaction can lead to changes in the cell, such as altered gene expression and disrupted hormone signaling .
Biochemical Pathways
p,p’-DDE-d8 affects several biochemical pathways. It can increase or block the metabolism of naturally occurring steroid hormones and other xenobiotic chemicals by activating or antagonizing nuclear hormone receptors . It can also affect the transcriptional activity of nuclear receptors by modulating proteasome-mediated degradation of nuclear receptors and their coregulators . Some endocrine disrupters, like p,p’-DDE-d8, can have genome-wide effects on DNA methylation status .
Pharmacokinetics (ADME Properties)
It’s known that the physicochemical properties of a compound strongly influence its adme properties . As p,p’-DDE-d8 is a lipophilic compound, it’s likely to accumulate in fatty tissues
Result of Action
The molecular and cellular effects of p,p’-DDE-d8 action include increased cell proliferation , altered DNA/chromatin integrity , and changes in mitochondrial respiration . It’s also associated with increased risk of insulin resistance and obesity in humans and experimental animals .
Análisis Bioquímico
Biochemical Properties
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene plays a significant role in biochemical reactions due to its structural similarity to p,p’-DDE. This compound interacts with several enzymes and proteins, particularly those involved in the endocrine system. It is known to act as a potent antagonist of the androgen receptor, with an inhibitory concentration (IC50) of 5 micromolar and a dissociation constant (Ki) of 3.5 micromolar . The interaction with the androgen receptor disrupts normal hormonal signaling, leading to various biochemical effects.
Cellular Effects
The effects of 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene on cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to p,p’-DDE-d8 has been associated with increased macrophage reactivity and numbers in adipose tissue, which can contribute to metabolic disorders such as obesity and insulin resistance . Additionally, it disrupts the estrogen-androgen balance in hormone-dependent breast cancer cells, promoting cell proliferation .
Molecular Mechanism
At the molecular level, 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene exerts its effects through several mechanisms. It binds to the androgen receptor, inhibiting its natural ligand, dihydrotestosterone, from binding. This inhibition affects the receptor’s ability to regulate gene expression and cellular functions . Additionally, p,p’-DDE-d8 induces apoptosis in neurocytes by modulating the tumor necrosis factor-alpha signaling pathway, leading to increased caspase activity and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene change over time. This compound is known for its stability and persistence in biological systems. Studies have shown that p,p’-DDE-d8 can remain in the environment and biological tissues for extended periods, with a half-life of over ten years . Long-term exposure to this compound can lead to chronic effects on cellular function, including alterations in sperm parameters and increased risk of metabolic diseases .
Dosage Effects in Animal Models
The effects of 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene vary with different dosages in animal models. High doses of p,p’-DDE-d8 have been shown to increase the incidence of autoimmune type 1 diabetes in non-obese diabetic mouse models by affecting T-cell function and cytokine secretion . Chronic exposure to high doses also leads to significant alterations in immune responses and metabolic functions.
Metabolic Pathways
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene is involved in several metabolic pathways. It is metabolized in the liver and other tissues, where it interacts with enzymes such as cytochrome P450. This interaction affects the metabolic flux and levels of various metabolites, including lipids and fatty acids . The compound’s association with lipoproteins in plasma further influences its distribution and metabolic effects.
Transport and Distribution
The transport and distribution of 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene within cells and tissues are influenced by its lipophilic nature. This compound is transported through the bloodstream bound to lipoproteins and accumulates in adipose tissue and other lipid-rich areas . Its distribution is also affected by environmental factors, such as temperature and elevation, which can influence its concentration in different tissues .
Subcellular Localization
Within cells, 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene localizes to specific subcellular compartments. It is primarily found in the cytoplasm and nucleus, where it interacts with nuclear receptors and other proteins involved in gene regulation. The compound’s localization is influenced by its binding to specific targeting signals and post-translational modifications that direct it to these compartments .
Métodos De Preparación
The synthesis of Benzene-1,2,4,5-d4, 3,3’-(dichloroethenylidene)bis[6-chloro-(9CI); 4,4’-DDE D8] typically involves the chlorination of benzene derivatives followed by deuterium substitution. One common method involves the chlorination of para-chlorobenzaldehyde to form para-chlorobenzoyl chloride, which is then reacted with a deuterium source to produce the deuterated compound . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Benzene-1,2,4,5-d4, 3,3’-(dichloroethenylidene)bis[6-chloro-(9CI); 4,4’-DDE D8] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Aplicaciones Científicas De Investigación
Benzene-1,2,4,5-d4, 3,3’-(dichloroethenylidene)bis[6-chloro-(9CI); 4,4’-DDE D8] is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of DDT and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new pesticides and environmental monitoring.
Comparación Con Compuestos Similares
Similar compounds to Benzene-1,2,4,5-d4, 3,3’-(dichloroethenylidene)bis[6-chloro-(9CI); 4,4’-DDE D8] include:
1,2-Dichlorobenzene-D4: Another deuterated benzene derivative used in similar research applications.
1,2,4,5-Tetrachlorobenzene: A non-deuterated analog with similar chemical properties but different isotopic composition.
4,4’-DDE: The non-deuterated parent compound, widely studied for its environmental and biological effects.
The uniqueness of Benzene-1,2,4,5-d4, 3,3’-(dichloroethenylidene)bis[6-chloro-(9CI); 4,4’-DDE D8] lies in its deuterium content, which provides distinct advantages in isotopic labeling studies, making it a valuable tool in various scientific fields.
Propiedades
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNVFOCBFJOQAL-PGRXLJNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=C(Cl)Cl)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




